Methenolone enanthate (CAS: 303-42-4) is an injectable, long-acting ester of methenolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] A key procurement-relevant characteristic is its inability to be converted to estrogenic metabolites via the aromatase enzyme, which eliminates a significant class of biological variables in research applications.[2][3][4] It is recognized for having moderate anabolic effects and comparatively weak androgenic properties, making it a subject of interest for studies requiring selective anabolic activity with minimized masculinizing effects.[1][5] The enanthate ester provides a slow release from the injection site, resulting in a prolonged duration of action.[3]
Substituting Methenolone enanthate with its oral counterpart, Methenolone acetate, is unsuitable for applications requiring stable, long-term systemic exposure, as the acetate ester has a significantly shorter pharmacokinetic half-life.[2] Replacing it with a different core steroid that shares the same enanthate ester, such as Testosterone enanthate, introduces critical confounding variables; most notably, testosterone aromatizes into estradiol, activating estrogenic pathways that are dormant with the use of Methenolone.[6] Furthermore, substitution with other non-aromatizing DHT derivatives like Drostanolone can introduce a different anabolic-to-androgenic activity ratio, altering the specific biological response under investigation.[6] These differences in release kinetics, metabolic fate, and receptor activity profiles make precise compound selection essential for reproducible and clearly interpretable results.
The choice of ester is a primary determinant of a steroid's release kinetics and dosing schedule. Methenolone enanthate has a biological half-life of approximately 7–10.5 days following intramuscular injection.[1][2] This contrasts sharply with the acetate ester form (oral Primobolan), which has a much shorter duration of action and requires more frequent administration to maintain stable blood levels.[7]
| Evidence Dimension | Biological Half-Life (Intramuscular Injection) |
| Target Compound Data | 7–10.5 days |
| Comparator Or Baseline | Methenolone Acetate (Oral): Significantly shorter, requiring frequent dosing. |
| Quantified Difference | Multi-day prolonged action vs. hours-long action. |
| Conditions | Pharmacokinetic data from intramuscular injection versus oral administration. |
For long-term studies, the enanthate ester significantly reduces handling and administration frequency, ensuring more stable compound levels compared to short-acting esters.
Methenolone is characterized by a high degree of separation between its anabolic and androgenic effects. Based on rodent models, Methenolone has an anabolic rating of 88 and an androgenic rating of 44-57.[8] This yields an anabolic-to-androgenic ratio of approximately 2:1. In contrast, the benchmark steroid Testosterone is defined with a ratio of 1:1 (anabolic rating of 100, androgenic rating of 100).[8][9] This indicates that Methenolone provides anabolic effects with roughly half the androgenic activity of testosterone.
| Evidence Dimension | Anabolic:Androgenic Ratio (Relative to Testosterone = 100:100) |
| Target Compound Data | 88:44 |
| Comparator Or Baseline | Testosterone: 100:100 |
| Quantified Difference | Methenolone demonstrates approximately double the anabolic selectivity relative to its androgenic effects compared to testosterone. |
| Conditions | Standardized Hershberger assay in rodent models, measuring levator ani muscle growth (anabolic) vs. seminal vesicle/prostate growth (androgenic). |
This compound is the right choice for experiments where the goal is to stimulate muscle-building pathways while minimizing androgen-receptor-mediated side effects like virilization.
As a derivative of dihydrotestosterone (DHT), Methenolone enanthate is structurally incapable of interacting with the aromatase enzyme.[2][3] Consequently, it does not convert into estrogenic metabolites, a key differentiator from testosterone-based compounds.[3][6] Testosterone can be readily aromatized to estradiol, which introduces a potent estrogenic signaling component to any experiment.[10] The use of Methenolone enanthate allows for the study of androgenic and anabolic effects in isolation, without the confounding influence of estrogen receptor activation.
| Evidence Dimension | Aromatization to Estrogen |
| Target Compound Data | Does not aromatize |
| Comparator Or Baseline | Testosterone Enanthate: Aromatizes to estradiol |
| Quantified Difference | Complete elimination of estrogen conversion and its associated biological effects. |
| Conditions | In vivo metabolic pathways. |
This property is critical for experimental reproducibility and clarity, ensuring that observed effects are attributable solely to androgen receptor agonism, not a mix of androgenic and estrogenic actions.
Ideal for multi-week or multi-month in vivo studies investigating muscle protein synthesis or nitrogen retention where minimizing animal handling and maintaining stable compound exposure are critical. The long half-life of the enanthate ester allows for weekly or bi-weekly administration, a significant logistical advantage over daily-dosed oral analogs.[3]
Essential for research models where the specific contribution of the androgen receptor to processes like muscle regeneration, bone density, or cell differentiation must be determined without confounding signals from estrogen receptor activation. Its non-aromatizable nature ensures that all observed effects are mediated through androgenic pathways.[2][4]
Suited for studies in cell lines or animal models sensitive to strong androgenic effects. The compound's favorable anabolic-to-androgenic ratio allows for the investigation of muscle-supportive effects while reducing the risk of undesirable masculinizing outcomes that could interfere with the experimental model.[1]
Irritant;Health Hazard